
2,4-Dichlorophenylacetonitrile
Overview
Description
2,4-Dichlorophenylacetonitrile (CAS 6306-60-1) is an organochlorine compound with the molecular formula C₈H₅Cl₂N and a molecular weight of 186.04 g/mol . It is a white to off-white solid with a melting point of 58–61°C . Structurally, it consists of a phenyl ring substituted with two chlorine atoms at the 2- and 4-positions and an acetonitrile group (-CH₂CN) attached to the aromatic ring.
This compound is widely used in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and materials science. For example, it serves as a key intermediate in the synthesis of 2,4-dichloromandelic acid and DMP696, a central nervous system drug . It is also employed in the preparation of pyrazolotriazinone derivatives via Claisen condensation and hydrazine reactions . Major suppliers include ALFA AESAR, Sigma-Aldrich, and Spectrum Chemical .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichlorophenylacetonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-dichlorobenzyl bromide with sodium cyanide in the presence of a suitable solvent . The reaction conditions typically include:
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: 80-100°C
Reaction Time: 4-6 hours
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include:
Reactants: 2,4-dichlorobenzyl chloride and sodium cyanide
Catalysts: Phase transfer catalysts such as tetrabutylammonium bromide
Conditions: Elevated temperatures and pressures to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorophenylacetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles such as amines to form substituted derivatives.
Hydrolysis: Conversion to 2,4-dichlorophenylacetic acid under acidic or basic conditions.
Oxidation: Formation of 2,4-dichlorobenzaldehyde using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Amines, alcohols, thiols; solvents like ethanol or methanol; temperatures around 50-70°C.
Hydrolysis: Acidic or basic aqueous solutions; temperatures around 80-100°C.
Oxidation: Potassium permanganate, chromium trioxide; solvents like acetone or water; temperatures around 25-50°C.
Major Products Formed
Nucleophilic Substitution: Substituted this compound derivatives.
Hydrolysis: 2,4-Dichlorophenylacetic acid.
Oxidation: 2,4-Dichlorobenzaldehyde.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Weight : 186.04 g/mol
- Melting Point : 58°C to 62°C
- Flash Point : 176°C
- Chemical Structure : The compound features a dichlorophenyl group attached to an acetonitrile moiety, which contributes to its reactivity and utility in chemical synthesis.
Synthesis in Organic Chemistry
DCPAN is primarily utilized as an intermediate in the synthesis of various organic compounds. Some notable applications include:
- Synthesis of 2,4-Dichloromandelic Acid : DCPAN is used as a precursor for synthesizing 2,4-dichloromandelic acid, which has pharmaceutical applications .
- Formation of Supramolecular Structures : Research has shown that DCPAN can participate in the formation of supramolecular dimers, which are significant in materials science and nanotechnology .
Table 1: Synthesis Applications of DCPAN
Application | Description |
---|---|
2,4-Dichloromandelic Acid | Precursor for pharmaceutical compounds |
Supramolecular Structures | Formation of complex materials for nanotechnology applications |
Biological Studies
DCPAN has been investigated for its biological activities, particularly in antimicrobial research. Studies have demonstrated its potential against various pathogens:
- Antimicrobial Activity : DCPAN has been tested for its effectiveness against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, showing promising results in inhibiting bacterial growth at specific concentrations .
Pathogen | Minimum Inhibitory Concentration (MIC) | Observations |
---|---|---|
Staphylococcus aureus | 150 µg/mL | Complete inhibition observed |
Pseudomonas aeruginosa | Varies | Effective at higher concentrations |
Environmental Research
DCPAN's environmental impact has also been a subject of study:
- Contaminant Detection : Research indicates that DCPAN can be detected in urban water systems, raising concerns about its environmental persistence and potential toxicity to aquatic life . Its presence in sewage discharge highlights the need for monitoring and regulation.
Table 3: Environmental Impact of DCPAN
Study Focus | Findings |
---|---|
Contaminant Detection | Found in urban water systems; potential ecological risks |
Toxicity to Aquatic Life | Harmful effects noted; requires further investigation |
Mechanism of Action
The mechanism of action of 2,4-dichlorophenylacetonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes, such as carbonic anhydrase, by binding to their active sites. This inhibition can lead to various biological effects, including reduced cell proliferation and altered metabolic processes .
Comparison with Similar Compounds
Below is a detailed comparison of 2,4-dichlorophenylacetonitrile with structurally related chlorinated phenylacetonitriles, focusing on physicochemical properties, reactivity, and applications.
Structural and Physicochemical Properties
*Note: CAS for 3,4-dichlorophenylacetonitrile inferred from supplier data .
Key Observations :
- All dichlorinated isomers share the same molecular formula but differ in chlorine substitution patterns, leading to distinct reactivity and applications.
2.4-Dichlorophenylacetonitrile
- Claisen Condensation: Reacts with ethyl acetate in the presence of sodium metal to form ketonitrile intermediates, which are critical for synthesizing pyrazolotriazinones (e.g., DMP904) .
- Hydrazine Reactions: Forms aminopyrazole derivatives when treated with hydrazine hydrate .
- Pharmaceutical Intermediates : Used in the synthesis of neurokinin receptor antagonists (e.g., SSR 241586) .
3,4-Dichlorophenylacetonitrile
- Knoevenagel Condensation: Reacts with substituted benzaldehydes to generate acrylonitrile analogues with antimicrobial activity against S. aureus, E. coli, and C. albicans .
- Chiral Synthesis: Combined with BINOL derivatives to create chiral self-assembled nano-fluorescence materials with aggregation-induced emission (AIE) properties .
2,6-Dichlorophenylacetonitrile
- Limited synthetic utility reported; primarily listed as a research chemical without specific applications .
Biological Activity
2,4-Dichlorophenylacetonitrile (DCAN) is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its mechanisms of action, inhibition profiles, and relevant case studies, providing a comprehensive overview of its potential applications.
- Chemical Formula : C8H5Cl2N
- Molecular Weight : 188.04 g/mol
- CAS Number : 3215-64-3
DCAN exhibits its biological activity primarily through interactions with various molecular targets. Its electrophilic nature allows it to engage with nucleophiles in biological systems, leading to enzyme inhibition and protein modification. Notably, it has been studied for its inhibitory effects on specific kinases and γ-secretase.
Inhibition of γ-Secretase
Recent studies indicate that DCAN can inhibit γ-secretase activity, which is crucial for the cleavage of Notch receptors involved in cell signaling. The compound's structure enhances selectivity for Notch inhibition while sparing other substrates like amyloid precursor protein (APP). Research shows that DCAN can achieve up to 68% inhibition of Aβ40 production, a peptide associated with Alzheimer's disease pathology.
Enzyme Inhibition Studies
DCAN has also been evaluated as a selective inhibitor of c-Src kinase, an important target in cancer therapy. Modifications at specific positions on the compound significantly enhance its inhibitory potency. For example, introducing basic aliphatic side chains at the 7-position has shown IC50 values ranging from 10-80 nM , indicating strong inhibitory activity against c-Src kinase.
Summary of Biological Activities
Activity Type | Target | Inhibition (%) | Reference |
---|---|---|---|
γ-Secretase Inhibition | Aβ40 Production | 68% | |
c-Src Kinase Inhibition | c-Src Kinase | 10-80 nM (IC50) | |
Enzyme Interaction | Various Enzymes | Variable |
Case Study 1: Notch-Sparing γ-Secretase Inhibitors
In a focused study on designing Notch-sparing γ-secretase inhibitors, DCAN was identified as a critical component influencing selective inhibition. Modifications to the piperazine ring combined with the dichlorophenyl group were essential for achieving desired inhibitory effects while minimizing side effects associated with Notch inhibition.
Case Study 2: Toxicological Implications
While DCAN shows promise in therapeutic applications, it is important to note its toxicological implications. Reports indicate that compounds related to DCAN can cause severe poisoning when ingested, as seen in cases involving herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D), which shares structural similarities. A notable case involved a young female farmer who suffered severe toxicity after ingestion of 2,4-D, highlighting the need for careful handling and awareness of potential poisoning risks associated with chlorinated compounds .
Research Findings and Future Directions
Ongoing research continues to explore the biological activities of DCAN and its derivatives. The focus is on enhancing selectivity and potency against specific targets while minimizing toxicity. Future studies may investigate:
- Structural Modifications : To improve selectivity and reduce adverse effects.
- Combination Therapies : Evaluating the efficacy of DCAN in combination with other therapeutic agents.
- Mechanistic Studies : Further elucidating the pathways through which DCAN exerts its biological effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,4-dichlorophenylacetonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Claisen condensation using this compound with ethyl acetate in the presence of sodium metal, yielding ketonitrile intermediates. Reaction parameters such as temperature (70–85°C), solvent choice (e.g., dichloromethane), and catalyst (e.g., NaOEt) significantly affect yields. For example, alkylation reactions using Dowex 2-X4 resin at 70°C for 10 hours yield ~25% monoalkylation products under controlled conditions .
Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (≥99% purity) and Gas Chromatography (GC) are standard for purity assessment. Structural confirmation is achieved via NMR (¹H/¹³C), FT-IR (C≡N stretch at ~2200 cm⁻¹), and mass spectrometry (e.g., m/z 186.04 for molecular ion). SMILES strings (e.g.,
Clc1ccc(CC#N)c(Cl)c1
) and InChI keys (e.g.,VJARIBGMDPJLCL-UHFFFAOYSA-N
) provide digital identifiers for database alignment .
Q. How can researchers purify this compound to eliminate common byproducts?
- Methodological Answer : Recrystallization in acetonitrile or tert-butyl methyl ether removes impurities. For large-scale purification, column chromatography with silica gel (hexane/ethyl acetate gradient) effectively separates nitrile derivatives from chlorinated byproducts. Solvent selection is critical to avoid hydrolysis of the nitrile group .
Q. What are the primary applications of this compound in synthesizing biologically active compounds?
- Methodological Answer : The compound serves as a precursor for agrochemicals (e.g., diclobutrazol) and pharmaceuticals. For example, it undergoes Knoevenagel condensation with chiral BINOL derivatives to synthesize AIE-active fluorescence materials for enantioselective recognition of amino acids like L-lysine . It is also used to prepare 2,4-dichloromandelic acid via cyanohydrin hydrolysis .
Q. How does this compound form in environmental systems, and what analytical methods detect it?
- Methodological Answer : Environmental formation occurs during ozonation of chlorinated phenols followed by downstream chlorination/chloramination. Detection employs solid-phase extraction (SPE) with ENVI-18 cartridges and LC-MS/MS analysis, using characteristic ions (e.g., m/z 186.04) and retention times matched against certified standards .
Advanced Research Questions
Q. What mechanistic insights explain the low yield in alkylation reactions of this compound?
- Methodological Answer : Steric hindrance from the 2,4-dichloro substituents and electronic deactivation of the nitrile group reduce nucleophilicity, limiting alkylation efficiency. Optimization strategies include using phase-transfer catalysts (e.g., tetramethylammonium chloride) or switching to polar aprotic solvents (e.g., DMF) to enhance reaction kinetics .
Q. How can this compound be utilized in designing aggregation-induced emission (AIE) materials?
- Methodological Answer : The nitrile group reacts with chiral aldehydes (e.g., H8-BINOL derivatives) via Knoevenagel condensation to form AIE-active compounds. These materials exhibit fluorescence enhancement in aggregated states, characterized by circular dichroism (CD) and UV-vis spectroscopy, enabling applications in chiral sensing .
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer : Discrepancies arise from varying catalytic systems (e.g., Na metal vs. NaOEt) or solvent purity. Systematic studies using Design of Experiments (DoE) can isolate critical factors. For example, replacing Na metal with NaH in Claisen condensation improves reproducibility by reducing side reactions .
Q. How do substituent positions (2,4- vs. 2,6-) affect the reactivity of dichlorophenylacetonitrile derivatives?
- Methodological Answer : The 2,4-dichloro configuration induces greater steric hindrance and electronic withdrawal compared to 2,6-isomers, lowering alkylation yields (25% vs. higher yields for less hindered analogs). Computational modeling (DFT) of frontier molecular orbitals quantifies electronic effects .
Q. What are the environmental fate and degradation pathways of this compound?
- Methodological Answer : Photodegradation studies under UV light reveal cleavage of the C-Cl bonds, forming phenylacetonitrile intermediates. Biodegradation by soil microbiota produces 2,4-dichlorophenylacetic acid, detected via GC-MS. Persistence in aquatic systems depends on pH and organic carbon content, modeled using QSAR predictions .
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJARIBGMDPJLCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041185 | |
Record name | (2,4-Dichlorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6306-60-1 | |
Record name | 2,4-Dichlorobenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6306-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichlorophenylacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006306601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dichlorobenzyl cyanide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22988 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | (2,4-Dichlorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,4-dichlorophenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.020 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DICHLOROPHENYLACETONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9J4C5M11E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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